![molecular formula C6H2Cl2N2O2S2 B2811343 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride CAS No. 1955520-07-6](/img/structure/B2811343.png)

2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

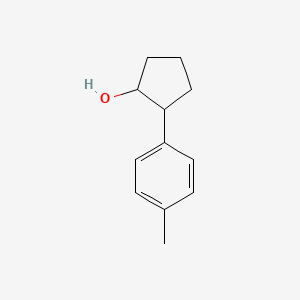

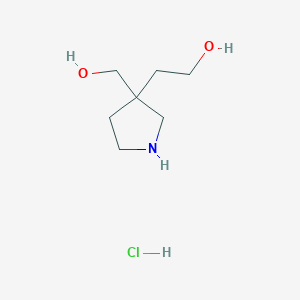

“2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1955520-07-6 . It has a molecular weight of 269.13 and its IUPAC name is 2-chlorothieno [3,2-d]pyrimidine-6-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2Cl2N2O2S2/c7-6-9-2-4-3 (10-6)1-5 (13-4)14 (8,11)12/h1-2H . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用

Improved Synthesis Techniques

Researchers have developed practical, robust, and scalable synthesis methods for related chlorothienopyrimidine compounds, demonstrating the versatility of these compounds in chemical synthesis. For instance, Bugge et al. (2014) reported an improved and scalable preparation method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine, showcasing the adaptability of chlorothienopyrimidines in heterocyclic compound synthesis (Bugge et al., 2014).

Chemical Stability and Reactivity

The chemical stability and reactivity of sulfonyl chlorides derived from thienopyrimidines have been a subject of study, highlighting the challenges and opportunities in working with these reactive intermediates. Bahrami et al. (2010) discussed the practical synthesis of sulfonyl chlorides from thiol and disulfide derivatives, emphasizing the instability of heterocyclic sulfonyl chlorides at room temperature and their rapid decomposition, which is critical for understanding the handling and application of these compounds in synthesis (Bahrami et al., 2010).

Chemoselective Reactions

The chemoselectivity of chlorothienopyrimidines in reactions with amines was explored by Baiazitov et al. (2013), who described SNAr reactions of related electrophiles, providing insights into the selective displacement of chloride and sulfone groups. This research is significant for the development of targeted synthetic pathways in medicinal chemistry and the design of new compounds (Baiazitov et al., 2013).

Novel Synthetic Strategies

Innovative synthetic strategies for chlorothienopyrimidines have been developed, such as the work by Cai Dejiao (2011), who described a new synthetic route to 4-chlorothieno[3,2-d]pyrimidine. This method avoids the use of excess toxic reagents, highlighting the advancements in the synthesis of these compounds with potential applications in drug discovery and development (Cai Dejiao, 2011).

Anticancer Activity

Recent studies have focused on the design and synthesis of thieno[3,2-d]pyrimidine derivatives for their potential anticancer activity. Huang et al. (2020) synthesized a compound featuring 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety and evaluated its antiproliferative activity, demonstrating promising anticancer activity against various cancer cell lines. This highlights the therapeutic potential of chlorothienopyrimidines in oncology (Huang et al., 2020).

Safety and Hazards

特性

IUPAC Name |

2-chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2S2/c7-6-9-2-4-3(10-6)1-5(13-4)14(8,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHOBDIJCWMNEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=CN=C(N=C21)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2811261.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2811263.png)

![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2811265.png)

![6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2811267.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2811269.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2811274.png)

![2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2811278.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine](/img/structure/B2811283.png)